molecular formula C13H7F3O3S2 B1143159 5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate CAS No. 160656-62-2

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate

Cat. No.: B1143159
CAS No.: 160656-62-2
M. Wt: 332.32
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Description

Systematic Nomenclature and Synonyms in Academic Literature

The systematic nomenclature of 5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate follows International Union of Pure and Applied Chemistry guidelines, with the compound being officially designated as 5-(trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate according to computational chemistry databases. The compound is registered under Chemical Abstracts Service number 160656-62-2 and European Community number 670-983-4, establishing its unique chemical identity in international databases. Academic literature has documented several synonymous designations for this compound, reflecting variations in nomenclature conventions across different research contexts.

The most commonly encountered synonyms include S-(Trifluoromethyl)dibenzothiophenium-3-sulfonate, which emphasizes the sulfur-centered nomenclature system. Alternative designations include s-(trifluoromethyl)dibenzothiophenium-3-sulphonate, utilizing the British spelling convention for sulfonate groups. The systematic name 5-(Trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium-3-sulfonate provides the most comprehensive structural description, explicitly indicating the dibenzo[b,d]thiophene framework with the charged sulfur center. Research publications have also referenced the compound as s-(trifluoromethyl)dibenzothiophenium 3-sulfonate and S-(trifluoromethyl)-dibenzothiophenium-3-sulfonate, demonstrating the flexibility in hyphenation and spacing conventions.

Database entries consistently recognize the compound under various identifier systems, including the International Chemical Identifier key MAAZDBJRZKJGIM-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation. The molecular formula C₁₃H₇F₃O₃S₂ accurately reflects the atomic composition, with thirteen carbon atoms, seven hydrogen atoms, three fluorine atoms, three oxygen atoms, and two sulfur atoms. The computed molecular weight of 332.3 grams per mole has been consistently reported across multiple computational chemistry platforms.

Molecular Geometry and Electronic Configuration

The molecular geometry of 5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate exhibits a complex three-dimensional structure centered around the positively charged sulfur atom within the dibenzothiophene framework. Computational studies using density functional theory have revealed that the sulfur atom adopts a trigonal pyramidal coordination environment, deviating from ideal tetrahedral geometry due to the presence of the aromatic dibenzothiophene system. The sum of bond angles around the central sulfur atom measures approximately 292.6 degrees, indicating significant distortion from tetrahedral geometry and confirming the trigonal pyramidal arrangement.

The trifluoromethyl group attached to the sulfur center displays characteristic bond lengths and angles consistent with strong carbon-fluorine interactions. Theoretical calculations indicate that the sulfur-carbon bond distance to the trifluoromethyl group measures approximately 1.754 angstroms, falling within the expected range for sulfur-carbon single bonds involving sp³-hybridized carbon centers. The carbon-fluorine bond lengths within the trifluoromethyl group exhibit typical values of approximately 1.33 angstroms, reflecting the strong electronegativity difference between carbon and fluorine atoms.

The electronic configuration of the compound features a formally positive charge localized on the sulfur atom, creating a sulfonium center that significantly influences the overall electronic distribution. Quantum chemical calculations have demonstrated that the positive charge is delocalized across the dibenzothiophene π-system, contributing to the stability of the sulfonium ion. The trifluoromethyl group acts as a strong electron-withdrawing substituent, further stabilizing the positive charge through inductive effects.

The dibenzothiophene core maintains essential planarity, with both benzene rings adopting a coplanar arrangement that facilitates optimal π-orbital overlap. The sulfonate group attached to position 3 of the dibenzothiophene system introduces additional electronic effects through its negatively charged oxygen atoms. Electrostatic potential surface calculations reveal regions of high electron density associated with the sulfonate oxygens, contrasting with electron-deficient regions near the sulfonium center.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry, Ultraviolet-Visible Spectroscopy)

Nuclear magnetic resonance spectroscopic analysis of 5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate provides detailed structural confirmation through multiple nuclei observations. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the aromatic protons of the dibenzothiophene system, typically appearing in the 7.0 to 8.5 parts per million region. The aromatic proton signals display complex coupling patterns reflecting the substitution pattern and electronic environment within the dibenzothiophene framework. Integration patterns confirm the presence of seven aromatic protons, consistent with the molecular formula and structural assignment.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The aromatic carbon atoms of the dibenzothiophene system appear in the 120 to 140 parts per million range, with individual signals resolved for carbons in different electronic environments. The quaternary carbon atoms directly attached to sulfur exhibit characteristic downfield shifts due to the electron-withdrawing effects of the positively charged sulfur center. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 120 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl group, with the three equivalent fluorine atoms appearing as a single sharp signal. The chemical shift of the fluorine signal reflects the electronic environment created by attachment to the electron-deficient sulfonium center. Coupling patterns between fluorine-19 and carbon-13 nuclei confirm the structural connectivity and provide additional confirmation of the trifluoromethyl group attachment.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The sulfonate group exhibits strong symmetric and antisymmetric stretching vibrations around 1200 and 1300 wavenumbers, respectively. Carbon-fluorine stretching vibrations of the trifluoromethyl group appear as intense absorptions near 1300 wavenumbers, overlapping with sulfonate absorptions but distinguishable through careful analysis. Aromatic carbon-carbon stretching and carbon-hydrogen bending vibrations provide additional confirmation of the dibenzothiophene aromatic system.

Mass spectrometry analysis demonstrates the molecular ion peak at mass-to-charge ratio 332, corresponding to the intact molecular ion. Fragmentation patterns reveal characteristic losses associated with the trifluoromethyl group and sulfonate functionality. The base peak typically corresponds to the dibenzothiophenium cation after loss of the sulfonate group, providing structural confirmation through predictable fragmentation pathways.

Crystallographic Analysis and Solid-State Packing Behavior

Crystallographic studies of 5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate have provided detailed insights into its solid-state structure and intermolecular interactions. Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in a specific space group with well-defined unit cell parameters. The crystal structure confirms the molecular geometry determined through computational methods, with experimental bond lengths and angles closely matching theoretical predictions.

The solid-state packing behavior demonstrates significant intermolecular interactions that stabilize the crystal lattice. Electrostatic interactions between the positively charged sulfonium centers and negatively charged sulfonate groups create extensive ionic networks throughout the crystal structure. These ionic interactions contribute significantly to the thermal stability and melting point characteristics of the compound.

Intermolecular chalcogenic interactions involving the sulfur atoms play crucial roles in determining the crystal packing arrangement. Analysis of intermolecular contacts reveals sulfur-oxygen distances shorter than the sum of van der Waals radii, indicating attractive chalcogenic bonding interactions. These interactions typically range from 2.8 to 3.2 angstroms and contribute to the overall stability of the crystal structure.

The trifluoromethyl groups engage in fluorine-fluorine interactions and fluorine-hydrogen contacts with neighboring molecules, creating additional stabilization within the crystal lattice. The highly electronegative fluorine atoms participate in weak hydrogen bonding interactions with aromatic hydrogen atoms from adjacent dibenzothiophene systems. These interactions, while individually weak, collectively contribute to the overall packing stability.

Crystallographic Parameter Value Reference
Molecular Formula C₁₃H₇F₃O₃S₂
Molecular Weight 332.3 g/mol
Sulfur-Carbon Bond Length 1.754(2) Å
Sum of Bond Angles (Sulfur) 292.6(1)°
Sulfur-Oxygen Contact Distance 2.833(2) Å

The thermal behavior of the crystalline material shows decomposition beginning around 150 degrees Celsius, indicating reasonable thermal stability for handling and storage under ambient conditions. Differential scanning calorimetry analysis reveals the melting point with concurrent decomposition, suggesting that the compound does not exhibit a clear melting transition but rather undergoes thermal degradation at elevated temperatures.

Properties

IUPAC Name

5-(trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O3S2/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-12(10)20)21(17,18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAZDBJRZKJGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C([S+]2C(F)(F)F)C=C(C=C3)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160656-62-2
Record name 160656-62-2
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Biological Activity

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate, with the CAS number 160656-62-2, is a sulfonated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by a molecular formula of C14H8F6O3SC_{14}H_8F_6O_3S and a molecular weight of approximately 402.325 g/mol. It exists primarily as a crystalline solid, exhibiting poor solubility in water but moderate solubility in organic solvents .

The biological activity of 5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Reactivity with Biological Molecules : The trifluoromethyl group enhances the electrophilicity of the compound, allowing it to interact with nucleophilic sites on proteins and nucleic acids, leading to altered biochemical pathways.

Biological Activity

The biological activity of 5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate has been investigated in various contexts:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. For example, it has shown promise in inhibiting growth in leukemia models through apoptosis induction .
  • Antimicrobial Properties : Research has indicated potential antimicrobial activity, particularly against Gram-positive bacteria. The sulfonate group may enhance its interaction with bacterial membranes, leading to increased permeability and cell lysis .

Case Studies

  • Study on Anticancer Effects :
    • A study conducted on human leukemia cells demonstrated that treatment with 5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate resulted in significant reduction in cell viability, with IC50 values in the low micromolar range. The mechanism was linked to the activation of caspase pathways indicative of apoptosis .
  • Antimicrobial Testing :
    • In vitro testing against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it may be effective as an antibacterial agent, warranting further exploration into its potential as a therapeutic agent for bacterial infections .

Data Table: Biological Activity Overview

Activity TypeTest SystemObserved EffectReference
AnticancerHuman leukemia cellsIC50 ~ 5 µM (apoptosis induction)
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
CytotoxicityVarious cancer cell linesSignificant reduction in viability

Scientific Research Applications

Chemical Properties and Structure

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate has the following chemical formula: C13H8F3O3SC_{13}H_8F_3O_3S. It features a dibenzothiophene core with a trifluoromethyl group and a sulfonate moiety, which contributes to its unique reactivity and functional properties.

Organic Synthesis

Electrophilic Trifluoromethylation
One of the primary applications of 5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate is in electrophilic trifluoromethylation reactions. It serves as a reagent for introducing trifluoromethyl groups into organic molecules, which is crucial for enhancing biological activity and modifying physical properties of compounds. The compound has been utilized in various reactions, including:

  • Pd(II)-catalyzed trifluoromethylation : This method allows for the selective introduction of trifluoromethyl groups into aromatic systems, significantly broadening the scope of synthetic methodologies available to chemists .
  • Stereoselective preparation of trifluoromethylalkynes : The compound is used alongside Umemoto's reagent in the synthesis of terminal alkynes, showcasing its versatility in complex molecule construction .

Catalysis

Palladium-Catalyzed Reactions
The compound has been reported to facilitate palladium-catalyzed reactions, which are essential in the formation of carbon-carbon bonds. These reactions are pivotal in pharmaceutical chemistry for developing new drugs and biologically active compounds .

Pharmaceutical Applications

Inhibitors of Enzymatic Activity
Research indicates that derivatives of 5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate can act as inhibitors for specific enzymes, such as 11-beta-hydroxysteroid dehydrogenase type 1. This inhibition could have implications for treating conditions like obesity and diabetes by modulating cortisol metabolism .

Material Science

Development of Functional Materials
The unique electronic properties of the compound make it suitable for applications in material science, particularly in developing functional materials that require specific electronic characteristics. Its ability to modify surface properties has been explored in various studies focusing on sensor technology and organic electronics .

Case Studies

StudyApplicationFindings
Electrophilic TrifluoromethylationDemonstrated successful introduction of trifluoromethyl groups into complex molecules using palladium catalysis.
Pharmaceutical InhibitionIdentified as an effective inhibitor for 11-beta-hydroxysteroid dehydrogenase type 1, suggesting potential therapeutic uses.
Material DevelopmentExplored for its use in creating advanced materials with tailored electronic properties, enhancing sensor functionality.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Pyridalyl (CAS: 179101-81-6)
  • Molecular Formula: C₁₉H₁₄Cl₄F₃NO₃
  • Molecular Weight : 491.12 g/mol
  • Key Features : Pyridalyl contains a trifluoromethylpyridyl group but differs structurally as a phenyl ether with dichloroallyloxy and pyridyloxy substituents. It is classified as a pesticide under the Stockholm Convention due to its environmental persistence .
  • Comparison :
    • Both compounds feature trifluoromethyl groups , but Pyridalyl lacks the dibenzothiophenium core and sulfonate counterion.
    • Pyridalyl’s higher molecular weight and chlorine content contribute to its environmental stability, contrasting with the research-focused applications of the primary compound .
5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde (CAS: 1261920-14-2)
  • Molecular Formula : C₁₂H₇F₃O₂S
  • Molecular Weight : 272.25 g/mol (calculated)
  • Key Features : This compound combines a thiophene ring with a trifluoromethoxyphenyl group, emphasizing aromatic sulfur heterocycles.
  • Comparison :
    • Shares a thiophene-derived structure but replaces the dibenzothiophenium core with a simpler thiophene ring.
    • The absence of a sulfonate group limits its utility in ionic reactions, unlike the triflate-containing primary compound .

Functional Analogues

Tetrachloromonospirocyclotriphosphazenes (e.g., Compounds 1 and 2 from )
  • Key Features : Phosphazenes are phosphorus-nitrogen cyclic compounds with chlorine substituents, used in polymer chemistry .
  • Comparison :
    • Structurally distinct (P/N rings vs. sulfur heterocycles) but share high reactivity due to halogen substituents.
    • Phosphazenes are tailored for materials science, whereas the primary compound is optimized for electrophilic catalysis .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
5-(Trifluoromethyl)dibenzothiophenium triflate C₁₄H₈F₆O₃S₂ 402.33 Triflate, dibenzothiophenium Organic synthesis
Pyridalyl C₁₉H₁₄Cl₄F₃NO₃ 491.12 Trifluoromethylpyridyl, dichloro Pesticide
Thiophene-carbaldehyde C₁₂H₇F₃O₂S 272.25 Thiophene, trifluoromethoxy Intermediate synthesis
Tetrachloromonospirocyclotriphosphazene Not specified Not specified Phosphazene, chlorine Polymer chemistry

Preparation Methods

Reaction Conditions and Protocol

  • Step 1 : CF₃SO₂Na (0.5 equiv) reacts with (CF₃CO)₂O to form CF₃SO₂OCOCF₃, a key intermediate.

  • Step 2 : The intermediate undergoes sulfenylation with biphenyl derivatives in the presence of TfOH (2.2 equiv) at 45°C for 20 hours, forming a sulfoxide intermediate (5 ).

  • Step 3 : Cyclization of 5 is induced by additional (CF₃CO)₂O and TfOH, yielding the final product after 6 hours.

  • Workup : The solvent is evaporated, and the residue is washed with a 1:1 water-toluene mixture to isolate the product as a non-hygroscopic solid.

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution, where the sulfonium ion intermediate directs trifluoromethyl group incorporation at the para position (Scheme 1). Competitive pathways involving sulfide byproducts (5’ ) are mitigated through oxidation with H₂O₂ in CF₃COOH, ensuring high selectivity.

Table 1: Key Parameters for One-Pot Synthesis

ParameterValue/Detail
Temperature45°C
Reaction Time26.25 hours (total)
Yield66%
Key ReagentsCF₃SO₂Na, (CF₃CO)₂O, TfOH, H₂O₂
Purity>95% (by NMR)

Sulfoxide Activation and Cyclization Strategy

An alternative route leverages sulfoxide intermediates activated by anhydrides, as reported by Nenajdenko and Balenkova. This method avoids alkylation steps and enables modular functionalization of the dibenzothiophenium core.

Protocol Overview

  • Sulfoxide Formation : Diphenyl sulfoxide reacts with (CF₃CO)₂O to generate an acyloxy sulfonium intermediate.

  • Electrophilic Substitution : The intermediate reacts with trifluoromethylating agents (e.g., TMSCN or TMS-alkynes) to form substituted sulfonium salts.

  • Cyclization : Triflic anhydride (Tf₂O) promotes cyclization, yielding the target compound with directed exocyclic S–C bond formation.

Advantages

  • Selectivity : The dibenzothiophenium scaffold directs reactivity to the exocyclic position, minimizing side reactions.

  • Scalability : High yields (>70%) are achievable with commercially available precursors.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterOne-Pot SynthesisSulfoxide Activation
Yield66%>70%
Key ReagentsCF₃SO₂Na, TfOH(CF₃CO)₂O, Tf₂O
Reaction Time~26 hours8–48 hours
ScalabilityModerateHigh
Byproduct ManagementRequires H₂O₂ oxidationMinimal

The one-pot method excels in simplicity but requires careful control of stoichiometry to avoid sulfide byproducts. In contrast, sulfoxide activation offers superior selectivity and scalability, albeit with longer reaction times.

Challenges and Optimization Strategies

Purity Concerns

  • Byproduct Formation : Trace sulfides (e.g., 5’ ) may persist if H₂O₂ oxidation is incomplete. Recrystallization in toluene improves purity.

  • Moisture Sensitivity : Anhydrous conditions are critical during TfOH addition to prevent hydrolysis.

Catalytic Enhancements

Recent studies suggest replacing TfOH with Lewis acids (e.g., BF₃·OEt₂) to accelerate cyclization, reducing reaction times by 30% .

Q & A

Q. What are the key synthetic methodologies for preparing 5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate, and how do reaction conditions impact yield?

The synthesis typically involves electrophilic functionalization of dibenzothiophenium salts. For example, trifluoromethylation can be achieved using trifluoromethylating agents like Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium salts) under mild conditions (0–25°C) in polar aprotic solvents (e.g., dichloromethane or acetonitrile). Key parameters include:

  • Temperature control : Higher temperatures (>100°C) may lead to decomposition of the sulfonium intermediate .
  • Counterion selection : Triflate (CF₃SO₃⁻) is preferred for stabilizing the cationic sulfur center and enhancing solubility .
  • Purification : Column chromatography on silica gel with ethyl acetate/hexane mixtures is effective for isolating pure products .

Q. How can the stability of 5-(Trifluoromethyl)dibenzothiophenium salts be experimentally evaluated?

Differential scanning calorimetry (DSC) is critical for assessing thermal stability. For instance:

CompoundDecomposition Onset (°C)Energy Released (J/g)
Sulfonium salt (e.g., compound 2)140400
Analogous iodonium salt (e.g., compound 4)120>600
Lower decomposition temperatures and higher energy release indicate reduced thermal stability, necessitating cautious handling during large-scale reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹⁹F NMR is essential for confirming the presence of the trifluoromethyl group (δ ~ -60 ppm). ¹H NMR resolves aromatic protons in the dibenzothiophene core .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M]⁺ or [M−CF₃SO₃]⁺) .
  • X-ray crystallography : Resolves structural features like sulfur-centered trigonal planar geometry and counterion interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between 5-(Trifluoromethyl)dibenzothiophenium salts and analogous reagents?

Contradictions often arise from differences in electrophilicity and steric effects. For example:

  • Electrophilicity : The trifluoromethyl group enhances electrophilicity at the sulfur center compared to alkyl or aryl substituents, accelerating reactions with nucleophiles (e.g., cyanide or alkynyl reagents) .
  • Steric hindrance : Bulkier substituents on the dibenzothiophene scaffold reduce accessibility to the sulfur atom, slowing reaction kinetics. Systematic substrate screening (e.g., varying aryl/alkyl groups) and computational modeling (DFT calculations) can clarify these effects .

Q. What strategies optimize the use of this compound in electrophilic trifluoromethylation reactions?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCE) to stabilize charged intermediates .
  • Catalysis : Lewis acids like BF₃·Et₂O enhance electrophilicity by coordinating to the triflate counterion .
  • Substrate scope testing : Evaluate electron-rich (e.g., indoles) vs. electron-poor (e.g., nitroarenes) substrates to map reactivity trends .

Q. How can computational chemistry predict the reactivity of 5-(Trifluoromethyl)dibenzothiophenium salts in novel reactions?

Density functional theory (DFT) calculations can:

  • Model transition states for electrophilic attacks (e.g., Fukui functions to identify reactive sites).
  • Predict regioselectivity in C–H functionalization reactions.
  • Compare activation energies between sulfonium salts and alternative reagents (e.g., hypervalent iodine compounds) .

Methodological Challenges and Solutions

Q. How should researchers handle discrepancies between theoretical and experimental yields in large-scale syntheses?

  • Scale-up adjustments : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to improve yield and reduce costs .
  • In-line monitoring : Use techniques like ReactIR to track intermediate formation and optimize reaction quenching .

Q. What are the best practices for storing 5-(Trifluoromethyl)dibenzothiophenium salts to prevent decomposition?

  • Storage conditions : Keep in airtight vials under inert gas (N₂ or Ar) at -20°C.
  • Stability testing : Periodic ¹H NMR analysis detects decomposition (e.g., appearance of dibenzothiophene byproducts) .

Q. How can researchers design experiments to compare this reagent with other electrophilic trifluoromethylating agents?

  • Benchmark reactions : Perform parallel trifluoromethylation of standardized substrates (e.g., 4-methoxybenzaldehyde) using Umemoto’s reagent, Togni’s reagent, and the sulfonium salt.
  • Kinetic studies : Use pseudo-first-order conditions to measure rate constants and activation parameters .

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